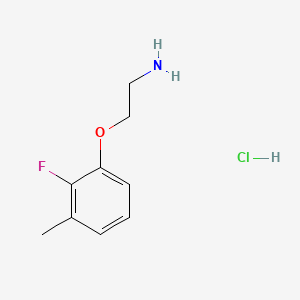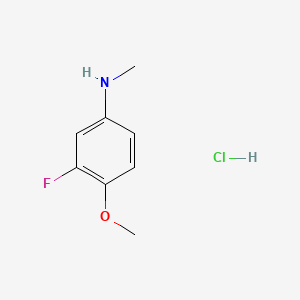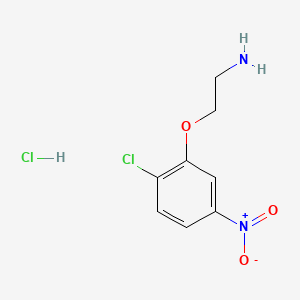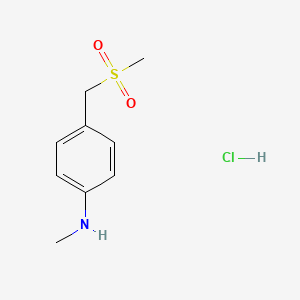
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride, commonly known as 3-Cl-4-MPA, is an organic compound that has been used in a variety of research applications. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 156 °C. It is a derivative of 4-methylpiperidine, an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. 3-Cl-4-MPA is an important compound in the field of organic synthesis as it can be used to synthesize a variety of other compounds.
Aplicaciones Científicas De Investigación
3-Cl-4-MPA has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(4-methylpiperidin-1-yl)aniline dihydrochloride and 3-chloro-4-(4-methylpiperidin-1-yl)benzene dihydrochloride. It has also been used as a reagent in the synthesis of other compounds, such as 4-methyl-3-chloropiperidine-1-carboxylic acid and 3-chloro-4-methylpiperidine-1-carboxylic acid. In addition, 3-Cl-4-MPA has been used in the synthesis of a variety of medicinally active compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives.
Mecanismo De Acción
3-Cl-4-MPA is an organic compound that acts as an intermediate in the synthesis of a variety of other compounds. It acts as a nucleophile, meaning that it can react with electrophilic compounds, such as electrophilic halides, to form new compounds. It can also act as a leaving group, meaning that it can be replaced by another group in a reaction.
Biochemical and Physiological Effects
3-Cl-4-MPA has not been studied for its biochemical and physiological effects in humans. However, it has been studied for its effects on certain enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. In vitro studies have shown that 3-Cl-4-MPA can inhibit the activity of cytochrome P450 enzymes, suggesting that it may have an effect on the metabolism of drugs and other chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cl-4-MPA is an inexpensive and readily available compound, making it a useful reagent in the laboratory. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 3-Cl-4-MPA is a hazardous compound and should be handled with care. It is also highly flammable, so it should be stored in a cool, dry, and well-ventilated area.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Cl-4-MPA. It could be used as a starting material for the synthesis of a variety of other compounds, such as 4-methylpiperidine-1-carboxylic acid derivatives and their derivatives. It could also be used as a reagent in the synthesis of a variety of medicinally active compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 3-Cl-4-MPA in humans. Finally, 3-Cl-4-MPA could be used as a tool in the development of new drugs and therapeutic agents.
Métodos De Síntesis
3-Cl-4-MPA is synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine with chloroacetyl chloride in the presence of an acid catalyst to form the corresponding chloroacetyl derivative. The second step involves the reaction of the chloroacetyl derivative with anhydrous hydrogen chloride to form 3-Cl-4-MPA. The reaction is carried out in an inert atmosphere at room temperature.
Propiedades
IUPAC Name |
3-chloro-4-(4-methylpiperidin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLKZPKGFWYSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)

![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)


![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid dihydrochloride](/img/structure/B6607758.png)




